1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine

Catalog No.
S15949638
CAS No.
M.F
C22H34N4O4
M. Wt
418.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)pip...

Product Name

1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine

IUPAC Name

tert-butyl 4-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]piperidine-1-carboxylate

Molecular Formula

C22H34N4O4

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C22H34N4O4/c1-22(2,3)30-21(27)25-10-8-19(9-11-25)17-24-14-12-23(13-15-24)16-18-4-6-20(7-5-18)26(28)29/h4-7,19H,8-17H2,1-3H3

InChI Key

NOKCFFVLDPNFHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine is a complex organic compound characterized by its unique structural components, including a piperazine ring, a nitrobenzyl substituent, and a tert-butoxycarbonyl (Boc) protected piperidylmethyl group. The molecule has the chemical formula C16H23N3O4 and is recognized for its potential applications in medicinal chemistry and organic synthesis. The presence of the nitro group and the Boc protection enhances its reactivity and stability, making it suitable for further chemical modifications and biological studies .

, which include:

  • Oxidation: The nitro group can be reduced to an amine under suitable conditions.
  • Substitution: The Boc group can be removed through acid treatment, yielding the free amine.
  • Coupling Reactions: The piperazine moiety can engage in coupling reactions with electrophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogenation using palladium on carbon as a catalyst.
  • Substitution: Trifluoroacetic acid for Boc deprotection.
  • Coupling Reactions: Coupling agents such as HATU or EDC in the presence of a base.

Major Products

  • Reduction of the nitro group yields 1-[(1-Boc-4-piperidyl)methyl]-4-(4-aminobenzyl)piperazine.
  • Boc deprotection leads to 1-[(4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine.

The synthesis of 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine generally involves several key steps:

  • Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl to form 1-Boc-4-piperidone.
  • Formation of Piperazine Derivative: The Boc-protected piperidine is reacted with piperazine to yield 1-[(1-Boc-4-piperidyl)methyl]piperazine.
  • Substitution Reaction: This derivative undergoes nucleophilic substitution with 4-nitrobenzyl chloride to produce the target compound.

In industrial settings, these steps may be optimized for yield and purity using automated systems .

The compound has several applications in scientific research:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds.
  • Organic Synthesis: It acts as a building block for creating more complex molecules.
  • Biological Studies: It can be utilized to investigate the effects of piperazine derivatives on biological systems.

Several compounds share structural similarities with 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine:

Compound NameStructure FeaturesUniqueness
1-Boc-4-piperidonePrecursor in synthesisEssential for forming the target compound
1-Boc-piperazineAnother Boc-protected derivativeLacks nitrobenzyl group
1-[(1-Boc-4-piperidyl)methyl]-4-(4-aminobenzyl)piperazineReduced form of target compoundContains an amino group instead of a nitro group

The uniqueness of 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine lies in its combination of a Boc-protected piperidyl group and a nitrobenzyl group, providing a versatile scaffold for further modifications and potential biological activity.

XLogP3

3

Hydrogen Bond Acceptor Count

6

Exact Mass

418.25800558 g/mol

Monoisotopic Mass

418.25800558 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-15-2024

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